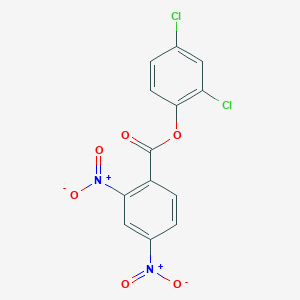![molecular formula C13H18N2O2 B3841590 N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B3841590.png)
N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide
描述
N-[(2-ethylbutanoyl)oxy]benzenecarboximidamide, also known as EBIC, is a chemical compound that belongs to the class of carboximidamides. It has been widely studied for its potential use in scientific research, specifically in the fields of biochemistry and physiology. EBIC is synthesized through a series of chemical reactions, which will be discussed in detail in In this paper, we will explore the scientific research applications of EBIC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide are primarily related to its ability to inhibit the activity of acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a number of beneficial effects, including improved memory and cognitive function. However, the over-inhibition of acetylcholinesterase can also lead to adverse effects, such as muscle weakness and respiratory failure.
实验室实验的优点和局限性
One of the main advantages of using N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other enzymes in the body. However, one of the main limitations of using N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide is its potential toxicity. N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide can be toxic at high doses, and its use in lab experiments must be carefully monitored to avoid adverse effects.
未来方向
There are a number of future directions for research on N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide. One potential direction is the development of new and more effective inhibitors of acetylcholinesterase. Another potential direction is the exploration of the potential therapeutic uses of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide and its potential side effects.
科学研究应用
N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in scientific research. One of the most promising applications of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide is its ability to inhibit the activity of certain enzymes in the body. Specifically, N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a number of beneficial effects, including improved memory and cognitive function.
属性
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-ethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-10(4-2)13(16)17-15-12(14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVBUOCMOAFTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)ON=C(C1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C(=O)O/N=C(/C1=CC=CC=C1)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinyl]-1-propanone](/img/structure/B3841509.png)
![N'-[(4,5-dibromo-2-furyl)methylene]-3-fluorobenzohydrazide](/img/structure/B3841516.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B3841524.png)

![methyl 4-[2-(3-fluorobenzoyl)carbonohydrazonoyl]benzoate](/img/structure/B3841530.png)





![2-chloro-N'-[(4-chlorophenoxy)acetyl]-4-nitrobenzohydrazide](/img/structure/B3841592.png)

